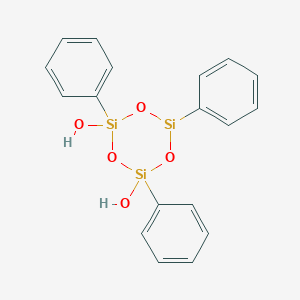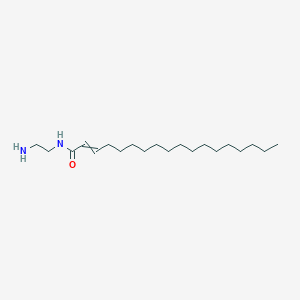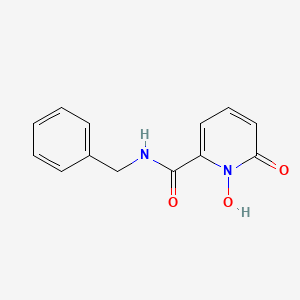
N-Benzyl-1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxamide is a chemical compound that belongs to the class of 1,6-dihydropyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the benzyl group and the hydroxy-oxo functional groups in the structure of this compound contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxamide typically involves the condensation of appropriate starting materials under controlled reaction conditions. One common method involves the reaction of benzylamine with 1,6-dihydropyridine-2,3-dione in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxo group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl hydrogen is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperature.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of N-Benzyl-1,6-dioxo-1,6-dihydropyridine-2-carboxamide.
Reduction: Formation of N-Benzyl-1,6-dihydroxy-1,6-dihydropyridine-2-carboxamide.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Benzyl-1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-1,6-dihydroxy-1,6-dihydropyridine-2-carboxamide
- N-Benzyl-1,6-dioxo-1,6-dihydropyridine-2-carboxamide
- 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide
Uniqueness
N-Benzyl-1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxamide is unique due to the presence of both the benzyl group and the hydroxy-oxo functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
Propriétés
Numéro CAS |
110874-34-5 |
|---|---|
Formule moléculaire |
C13H12N2O3 |
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
N-benzyl-1-hydroxy-6-oxopyridine-2-carboxamide |
InChI |
InChI=1S/C13H12N2O3/c16-12-8-4-7-11(15(12)18)13(17)14-9-10-5-2-1-3-6-10/h1-8,18H,9H2,(H,14,17) |
Clé InChI |
JWKSZWNNLUXZCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC(=O)N2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


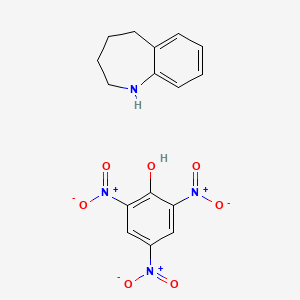
![N-{2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B14309677.png)
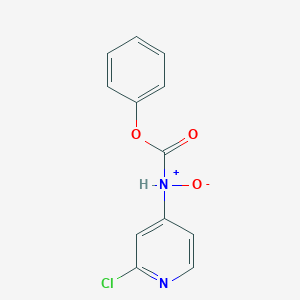
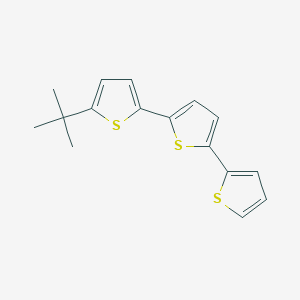


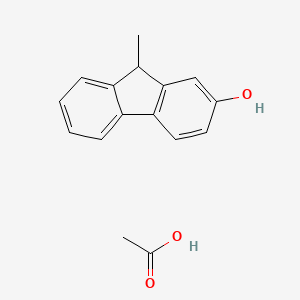

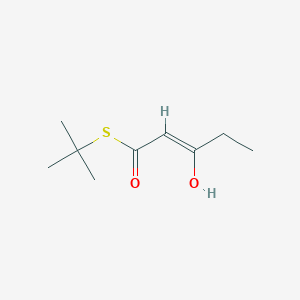
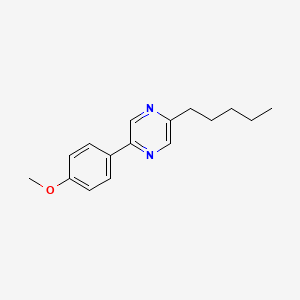
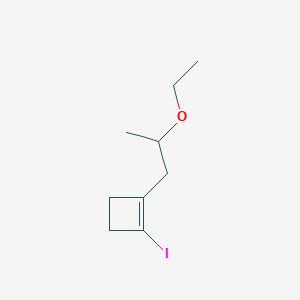
![[6-(3,4,5-Trimethoxybenzoyl)-2H-1,3-benzodioxol-5-yl]acetic acid](/img/structure/B14309732.png)
